l-Tetrahydropalmatine hydrochloride

Description

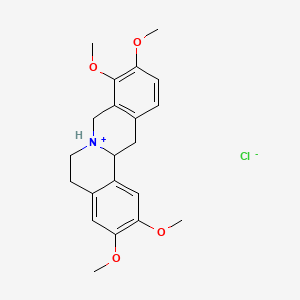

Chemical Profile: l-Tetrahydropalmatine hydrochloride (l-THP), also known as rotundine, is an isoquinoline alkaloid derived from Corydalis yanhusuo and Stephania species. Its molecular formula is C₂₁H₂₅NO₄·HCl, with a molecular weight of 391.89 g/mol. It exists as a white crystalline powder and is soluble in water and ethanol .

Pharmacological Properties:

l-THP exhibits analgesic, sedative, and antidepressant effects by modulating central dopamine (D2), serotonin (5-HT1A), and adrenergic receptors. It also regulates hypothalamic-pituitary-adrenal (HPA) axis activity, reducing corticotropin-releasing factor (CRF) and enhancing neuropeptide Y (NPY) expression in stress models .

Properties

IUPAC Name |

2,3,9,10-tetramethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZZQQRTPWMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[NH+]3C2)OC)OC)C=C1)OC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10097-84-4 (Parent) | |

| Record name | Berbine, 2,3,9,10-tetramethoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-85-7, 2506-20-9 | |

| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berbine, 2,3,9,10-tetramethoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006024857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Tetrahydropalmatine hydrochloride typically involves the hydrogenation of berberine or its derivatives. The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound involves the extraction of berberine from plant sources, followed by chemical modification to introduce the tetramethoxy groups. The final step involves the formation of the hydrochloride salt to enhance its solubility and stability.

Chemical Reactions Analysis

UV-Induced Degradation

Exposure to ultraviolet (UV) radiation triggers decomposition of l-THP·HCl in aqueous solutions. The primary degradation product is palmatine , formed via cleavage of C=C bonds and subsequent structural rearrangement .

| Condition | Degradation Pathway | Major Product | Key Analytical Evidence |

|---|---|---|---|

| UV (395 nm) | Oxidative cleavage of C=C bonds | Palmatine | HPLC-ESI-MS/MS, NMR |

This reaction is time-dependent, with palmatine formation correlating linearly with UV exposure duration . The mechanism involves photooxidation, highlighting the need for light-protected storage of l-THP·HCl formulations.

pH-Dependent Stability

l-THP·HCl demonstrates variable stability across pH ranges:

Alkaline conditions accelerate hydrolysis, likely due to deprotonation of tertiary amine groups, while acidic environments preserve structural integrity .

Metal Ion Interactions

Transition metals significantly influence l-THP·HCl stability:

| Metal Ion | Effect on Stability | Proposed Mechanism |

|---|---|---|

| Fe³⁺ | Strong destabilizing effect | Redox catalysis |

| Na⁺, K⁺, Ca²⁺ | Negligible impact | Non-reactive interaction |

Fe³⁺ induces oxidative degradation at concentrations ≥1 mM, likely through Fenton-like reactions generating reactive oxygen species . This necessitates caution in formulations containing iron-based excipients.

Thermal and Oxidative Stability

Analytical and Storage Considerations

Scientific Research Applications

Analgesic Properties

l-THP has been extensively studied for its analgesic effects, particularly in models of acute and chronic pain.

- Mechanism of Action : l-THP acts as a blocker of voltage-activated L-type calcium channels and modulates sigma-1 receptor activation, which contributes to its pain-relieving properties. In animal studies, it has shown significant antinociceptive effects in formalin-induced pain models, demonstrating a dose-dependent reduction in pain behavior during the second phase of the formalin test .

- Clinical Implications : Its use in treating neuropathic pain and inflammatory pain has been documented. For instance, l-THP was found to exert antihyperalgesic effects in models induced by chemotherapeutic agents and segmental spinal nerve ligation .

Treatment of Anxiety Disorders

Research indicates that l-THP possesses anxiolytic properties, making it a candidate for treating various anxiety disorders.

- Clinical Studies : In a study involving rats subjected to stress, administration of l-THP resulted in significant reductions in anxiety-like behaviors as measured by increased open arm visits in the elevated plus maze test . This suggests its potential effectiveness in managing conditions like generalized anxiety disorder and post-traumatic stress disorder (PTSD).

- Pharmacological Profile : l-THP's sedative effects are dose-dependent, allowing it to alleviate anxiety without the addictive potential associated with many conventional anxiolytics .

Neuroprotective Effects

l-THP has demonstrated neuroprotective properties, particularly in models of cerebral ischemia.

- Research Findings : Studies have shown that l-THP can protect against acute global cerebral ischemia-reperfusion injury. In one study, rats treated with l-THP prior to ischemic events exhibited reduced infarct sizes compared to controls .

- Mechanisms : The neuroprotective effects are thought to be mediated through antioxidant mechanisms and modulation of inflammatory responses .

Anti-addiction Properties

l-THP has garnered attention for its potential role in treating substance use disorders.

- Cocaine Use Disorder (CUD) : Clinical trials have indicated that l-THP may reduce cocaine self-administration and cravings in human subjects. It acts on dopamine receptors and enhances GABAergic transmission, which could help mitigate withdrawal symptoms associated with addiction .

Other Therapeutic Applications

Beyond pain relief and neuroprotection, l-THP is being investigated for various other health conditions:

- Cardiovascular Health : l-THP has shown promise in protecting against myocardial ischemia-reperfusion injury, potentially benefiting patients with heart disease .

- Menstrual Pain : Its analgesic properties extend to alleviating dysmenorrhea through inhibition of uterine contractions .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Analgesia | Blocks calcium channels; sigma receptor modulation | Reduces pain in acute/chronic models |

| Anxiety Treatment | Sedative/hypnotic effects | Decreases anxiety-like behaviors in stressed animals |

| Neuroprotection | Antioxidant effects; anti-inflammatory | Protects against cerebral ischemia |

| Anti-addiction | Dopamine receptor antagonism | Reduces cocaine self-administration |

| Cardiovascular Protection | Cardioprotective effects | Mitigates damage from ischemia-reperfusion |

| Dysmenorrhea | Inhibits uterine contractions | Alleviates menstrual pain |

Mechanism of Action

The mechanism of action of l-Tetrahydropalmatine hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of telomerase reverse transcriptase and other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

dl-Tetrahydropalmatine (dl-THP)

- Structure : Racemic mixture of l- and d-THP enantiomers.

- Pharmacodynamics : dl-THP shares l-THP’s affinity for dopamine receptors but exhibits weaker antagonism. Unlike l-THP, dl-THP lacks stereoselectivity in modulating 5-HT1A receptors .

- Efficacy : In morphine withdrawal models, dl-THP showed ~50% lower potency than l-THP (ED₅₀: 12.5 mg/kg vs. 6.2 mg/kg for l-THP) .

l-Stepholidine (l-SPD)

- Structure : A tetrahydroprotoberberine analog with a hydroxyl substitution at C2.

- Pharmacodynamics : Acts as a D1 receptor agonist and D2 receptor antagonist , contrasting with l-THP’s pure D2 antagonism. l-SPD also exhibits partial 5-HT1A agonism .

- Clinical Use : Demonstrates stronger antipsychotic activity but weaker sedative effects compared to l-THP .

Rotundine (Commercial Formulation)

- Composition : Contains l-THP as the active ingredient.

- Therapeutic Use : Approved in China for neuropathic pain and insomnia . Unlike synthetic opioids, rotundine lacks respiratory depression but has lower analgesic potency .

Comparative Pharmacological Data

| Parameter | l-THP | dl-THP | l-SPD | Rotundine |

|---|---|---|---|---|

| D2 Receptor Affinity (Ki) | 120 nM | 150 nM | 95 nM (D1 agonist) | 130 nM |

| 5-HT1A Modulation | Partial agonist | None | Partial agonist | Partial agonist |

| Analgesic ED₅₀ (mg/kg) | 6.2 | 12.5 | 8.5 | 10.0 |

| Sedative Effect | Strong (↑ NPY) | Moderate | Weak | Strong |

| Half-life (t₁/₂) | 3.5 hours | 2.8 hours | 4.2 hours | 3.8 hours |

Mechanistic Differences in Stress-Related Pathways

- l-THP : Reduces anxiety-like behaviors in PTSD models by ↓ CRF and ↑ NPY in the hypothalamus. At 50 mg/kg, it restores sucrose preference (anhedonia) by 80% in stressed rats .

- l-SPD : Preferentially targets prefrontal cortex D1 receptors , enhancing cognitive flexibility but showing minimal impact on HPA axis markers .

- dl-THP : Less effective in reversing stress-induced weight loss (15% recovery vs. 30% for l-THP) .

Biological Activity

l-Tetrahydropalmatine (l-THP), an alkaloid derived from the plant Corydalis yanhusuo, has garnered significant attention for its diverse pharmacological activities. This article explores the biological activity of l-THP, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Pharmacological Properties

l-THP exhibits a range of biological activities, including:

- Anti-addiction Effects : l-THP has shown promise in treating cocaine use disorder (CUD) by blocking dopamine receptors and reducing cocaine self-administration in animal models. A clinical study involving cocaine users indicated that l-THP could attenuate the rewarding properties of cocaine, suggesting its potential as a therapeutic agent for addiction management .

- Anti-inflammatory Activity : Research indicates that l-THP can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, particularly through the suppression of the NF-κB signaling pathway. This action demonstrates its potential in treating inflammatory diseases .

- Analgesic Effects : l-THP has been evaluated for its antinociceptive properties in various pain models. It significantly reduced pain responses in formalin-induced pain behavior and showed effectiveness in neuropathic pain models .

- Neuroprotective Effects : Studies have demonstrated that l-THP protects against cerebral ischemia-reperfusion injury and improves cardiac function post-myocardial ischemia by modulating pathways related to oxidative stress and apoptosis .

The mechanisms underlying the biological activities of l-THP involve several pathways:

- Dopamine Receptor Antagonism : l-THP acts as an antagonist at dopamine D1, D2, and D3 receptors, which is crucial for its anti-addiction properties .

- Inhibition of Pro-inflammatory Cytokines : By inhibiting NF-κB signaling, l-THP reduces the expression of inflammatory mediators .

- Modulation of GABAergic Transmission : l-THP enhances GABAergic transmission, which contributes to its analgesic effects .

- Activation of Neuroprotective Pathways : The compound influences the PI3K/Akt/mTOR signaling pathway, promoting cell survival and reducing apoptosis in neuronal tissues .

Table 1: Summary of Key Studies on l-Tetrahydropalmatine

Clinical Applications and Safety Profile

Clinical trials have highlighted the safety profile of l-THP, indicating it is well-tolerated with minimal side effects when administered at therapeutic doses. A randomized controlled trial assessed its pharmacokinetics in cocaine users, confirming its safety during short-term use . However, further studies are necessary to evaluate long-term effects and potential toxicity.

Q & A

Q. What behavioral models are used to evaluate the anxiolytic and antidepressant effects of l-THP in rodents?

The elevated plus maze (EPM) , open field test (OFT) , and forced swim test (FST) are standard paradigms. In the EPM, increased open-arm entries and time spent reflect reduced anxiety, while reduced immobility time in the FST indicates antidepressant effects . The OFT quantifies locomotion (total line crossings) and anxiety-like behavior (time spent in the center zone).

Q. What dosing regimens are validated for l-THP in rodent stress models?

Intraperitoneal administration of 10–50 mg/kg l-THP for 8 consecutive days is commonly used. The 50 mg/kg dose shows optimal efficacy in mitigating anxiety- and depression-like behaviors in single prolonged stress (SPS) models .

Q. How are neuroendocrine responses (e.g., cortisol) measured in l-THP studies?

Serum cortisol levels are quantified via competitive enzyme-linked immunosorbent assay (ELISA) using rabbit polyclonal antibodies. This method correlates stress hormone modulation with behavioral outcomes .

Advanced Research Questions

Q. How does l-THP modulate hypothalamic neuropeptide expression in PTSD models, and what methodologies validate these findings?

l-THP (50 mg/kg) reverses SPS-induced decreases in neuropeptide Y (NPY) and increases in corticotropin-releasing factor (CRF) in the paraventricular nucleus. Immunohistochemistry with goat anti-CRF (1:500 dilution) and rabbit anti-NPY (1:2000 dilution) antibodies, followed by image analysis using software like Adobe Photoshop and DP2-BSW , quantifies these changes .

Q. What experimental designs differentiate acute vs. chronic effects of l-THP in stress models?

- Acute effects : Pre-treatment with l-THP 30 minutes before SPS exposure followed by 7 days of behavioral monitoring.

- Chronic effects : Daily l-THP administration for 8 days post-SPS , with assessments of sucrose preference (anhedonia) and neuropeptide expression .

Q. How do researchers control for locomotor activity confounds in maze-based assays?

Closed-arm entries in the EPM and total line crossings in the OFT serve as locomotor controls . No significant differences in these parameters confirm that anxiety metrics (e.g., open-arm time) are not confounded by motor activity changes .

Q. What statistical methods ensure robust interpretation of behavioral data in l-THP studies?

Data are analyzed using one-way ANOVA with Tukey’s post-hoc test , presented as mean ± SEM. A significance threshold of p < 0.05 is applied. Software like SPSS is recommended for reproducibility .

Mechanistic and Translational Questions

Q. Does l-THP interact with monoaminergic systems (e.g., dopamine, serotonin) in stress models?

l-THP inhibits dopamine D2 receptors and modulates serotonin and acetylcholine pathways in the amygdala and hippocampus. These effects are validated via qPCR for gene expression and microdialysis for neurotransmitter release .

Q. How does l-THP affect apoptosis pathways in non-neuronal cells (e.g., leukemia models)?

In EU-4 leukemia cells, l-THP downregulates XIAP (X-linked inhibitor of apoptosis protein) and enhances doxorubicin sensitivity. Flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 activation are used to validate apoptosis .

Experimental Design Considerations

Q. What controls are essential in l-THP studies to ensure model validity?

- Positive controls : Fluoxetine (15 mg/kg) for antidepressant effects.

- Negative controls : Saline-treated or unstressed (SAL) groups.

- Blinding : Independent observers should score behavioral data to reduce bias .

Q. How is sucrose preference testing optimized to assess anhedonia in l-THP studies?

Rats are trained to adapt to 1% sucrose solution for 48 hours, followed by a 3-hour test after 10 hours of food/water deprivation. Sucrose preference (%) is calculated as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.